7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole
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Overview
Description
7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-phenylethyl sulfanyl derivatives, followed by cyclization with imidazole and triazole precursors .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production. These methods would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is studied for its interactions with various biological targets, contributing to the understanding of its mechanism of action.
Mechanism of Action
The mechanism of action of 7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazole: Known for its antimicrobial properties.
5-Phenyl-1,2,4-triazole: Used in antifungal applications.
1-Phenylethyl sulfanyl derivatives: Explored for various biological activities.
Uniqueness
7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole stands out due to its fused ring structure, which imparts unique chemical and biological properties. This structural uniqueness contributes to its potential in diverse applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18N4S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-phenyl-3-(1-phenylethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C18H18N4S/c1-14(15-8-4-2-5-9-15)23-18-20-19-17-21(12-13-22(17)18)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI Key |
VMBTWKUSHLNAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C3N2CCN3C4=CC=CC=C4 |
Origin of Product |
United States |
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